molecular formula C13H17NOS B14263563 (4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 154132-42-0

(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14263563
CAS No.: 154132-42-0
M. Wt: 235.35 g/mol
InChI Key: NVZYGPIYRJYJNG-LLVKDONJSA-N
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Description

(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes a dihydro-1,3-oxazole ring substituted with a methylsulfanyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(methylsulfanyl)benzaldehyde with an isopropylamine derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    4-Bromophenethyl alcohol: Another compound with a phenyl ring and functional groups that can undergo similar reactions.

Uniqueness

(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

154132-42-0

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

(4S)-2-(2-methylsulfanylphenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H17NOS/c1-9(2)11-8-15-13(14-11)10-6-4-5-7-12(10)16-3/h4-7,9,11H,8H2,1-3H3/t11-/m1/s1

InChI Key

NVZYGPIYRJYJNG-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2SC

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2SC

Origin of Product

United States

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